2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)
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Overview
Description
2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) is an organic compound with the molecular formula C23H28O4 It is a derivative of cyclohexanedione, characterized by the presence of a dimethoxyphenyl group attached to a methanediyl bridge, which is further connected to two dimethylcyclohexane-1,3-dione moieties
Preparation Methods
The synthesis of 2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with two molecules of dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a base. This reaction is followed by a cyclization step to form the final product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity. The presence of the dimethoxyphenyl group allows for specific binding to certain receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) include:
2,2’-[(4-Methoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione): This compound has a methoxy group at the para position instead of the meta position.
2,2’-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione):
These comparisons highlight the uniqueness of 2,2’-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione) in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
Molecular Formula |
C25H32O6 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H32O6/c1-24(2)10-15(26)22(16(27)11-24)21(14-7-8-19(30-5)20(9-14)31-6)23-17(28)12-25(3,4)13-18(23)29/h7-9,21-23H,10-13H2,1-6H3 |
InChI Key |
YVCTXMJLFALTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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